



# Application of BAY-958 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | BAY-958 |           |  |  |  |
| Cat. No.:            | B605961 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Application Notes**

Introduction: Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is the targeting of transcriptional dependencies that drive the expression of key oncoproteins. **BAY-958** has been identified as a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3][4] The inhibition of CDK9 by **BAY-958** presents a targeted approach to suppress the transcription of anti-apoptotic proteins and oncogenes, such as MYC, which are crucial for the survival and proliferation of AML cells.

Mechanism of Action: **BAY-958** is an ATP-competitive inhibitor that targets the kinase activity of CDK9.[5] By binding to the ATP pocket of CDK9, **BAY-958** prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors. This inhibition effectively stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNA transcripts of key survival proteins and oncoproteins. The subsequent decrease in the levels of these critical factors induces apoptosis and inhibits proliferation in cancer cells that are dependent on high levels of transcriptional output, such as AML.

Preclinical Efficacy in AML: Preclinical studies have demonstrated the potential of **BAY-958** in AML models. In vitro, **BAY-958** has shown significant antiproliferative activity against the human AML cell line MOLM-13.[1][2] Furthermore, in vivo studies using a MOLM-13 xenograft



model in mice revealed that oral administration of **BAY-958** hydrochloride resulted in significant suppression of tumor growth without notable toxicity.[1][3][4][5] These findings underscore the potential of **BAY-958** as a lead compound for the development of novel AML therapeutics. Notably, the optimization of **BAY-958** led to the development of atuveciclib (BAY 1143572), a clinical candidate that has advanced into clinical trials for cancer treatment.[1][6][7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **BAY-958** in AML research.

Table 1: In Vitro Activity of BAY-958

| Parameter              | Cell Line | Value   | Reference |
|------------------------|-----------|---------|-----------|
| CDK9/CycT1 IC50        | -         | 5-11 nM | [1][5]    |
| Antiproliferative IC50 | MOLM-13   | 280 nM  | [1]       |
| Antiproliferative IC50 | HeLa      | 1000 nM | [1]       |

Table 2: In Vivo Efficacy of **BAY-958** Hydrochloride in MOLM-13 Xenograft Model

| Treatment<br>Group | Dosage                 | Outcome                              | Statistical<br>Significance<br>(vs. Vehicle) | Reference |
|--------------------|------------------------|--------------------------------------|----------------------------------------------|-----------|
| Vehicle Control    | -                      | Uninhibited<br>tumor growth          | -                                            | [1]       |
| BAY-958 HCI        | 30 mg/kg/day<br>(p.o.) | Significant tumor growth suppression | *p<0.047                                     | [1][5]    |
| BAY-958 HCI        | 40 mg/kg/day<br>(p.o.) | Significant tumor growth suppression | ***p<0.001                                   | [1][5]    |



# **Experimental Protocols**

1. Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the antiproliferative effect of **BAY-958** on AML cells.

- Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of culture medium.
- Compound Treatment: Prepare a stock solution of **BAY-958** in DMSO. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100  $\mu$ M). Add the compound dilutions to the respective wells. Include a DMSO-only control.
- Incubation: Incubate the plate for 72 hours at 37°C.
- MTS Reagent Addition: Add 20 μL of MTS reagent to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control.
  Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
- 2. In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **BAY-958** in an AML xenograft model.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).



- Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> MOLM-13 cells suspended in Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Compound Administration: Prepare BAY-958 hydrochloride in a suitable vehicle for oral administration (p.o.). Administer the compound daily by oral gavage at the desired doses (e.g., 30 and 40 mg/kg). The control group should receive the vehicle only.
- Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
- Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of BAY-958 in AML cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of BAY-958 in Acute Myeloid Leukemia (AML) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605961#application-of-bay-958-in-acute-myeloid-leukemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com